molecular formula C11H12O3 B13139790 Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester

Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester

Cat. No.: B13139790
M. Wt: 192.21 g/mol
InChI Key: PSCVJQSMSDQKBF-IHWYPQMZSA-N
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Description

Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester, also known as methyl 4-hydroxycinnamate, is an organic compound that belongs to the class of hydroxybenzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a propenyl group, which is further esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxycinnamate typically involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where 4-hydroxycinnamic acid is reacted with methanol under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl 4-hydroxycinnamate can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, has also been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Ethers and esters

Scientific Research Applications

Methyl 4-hydroxycinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxycinnamate involves its ability to scavenge free radicals and inhibit the growth of microorganisms. The hydroxy group plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Methyl 4-hydroxycinnamate can be compared with other hydroxybenzoic acids such as:

Conclusion

Methyl 4-hydroxycinnamate is a versatile compound with significant potential in various fields due to its chemical reactivity and biological activities. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Furthermore, its antioxidant and antimicrobial properties make it a promising candidate for applications in medicine, cosmetics, and food preservation.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-[(Z)-3-hydroxyprop-1-enyl]benzoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2-

InChI Key

PSCVJQSMSDQKBF-IHWYPQMZSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\CO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CCO

Origin of Product

United States

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